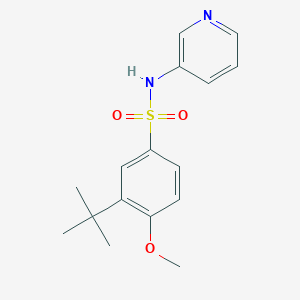
3-tert-butyl-4-methoxy-N-pyridin-3-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-4-methoxy-N-pyridin-3-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-methoxy-N-pyridin-3-ylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to form the benzenesulfonamide core.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Pyridinyl Substitution: The final step involves the substitution of a pyridinyl group onto the benzenesulfonamide core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-methoxy-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a base such as sodium hydroxide for methoxylation; pyridine and a base for pyridinyl substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy or pyridinyl groups.
Scientific Research Applications
3-tert-butyl-4-methoxy-N-pyridin-3-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-methoxy-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-4-methoxyphenol: Similar structure but lacks the pyridinyl group.
N-(tert-butyl)-4-(pyridin-3-yl)benzenesulfonamide: Similar structure but lacks the methoxy group.
4-tert-butyl-N-(3-pyridinyl)benzenesulfonamide: Similar structure but lacks the methoxy group.
Uniqueness
3-tert-butyl-4-methoxy-N-pyridin-3-ylbenzenesulfonamide is unique due to the presence of both the methoxy and pyridinyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
873680-65-0 |
|---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4g/mol |
IUPAC Name |
3-tert-butyl-4-methoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-16(2,3)14-10-13(7-8-15(14)21-4)22(19,20)18-12-6-5-9-17-11-12/h5-11,18H,1-4H3 |
InChI Key |
WWQHVTNGEUBVTH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


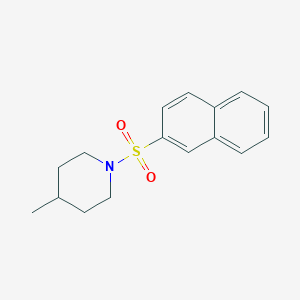
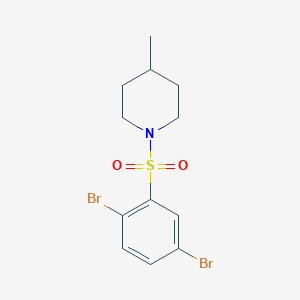
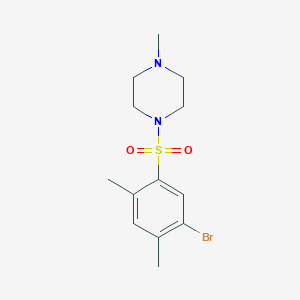
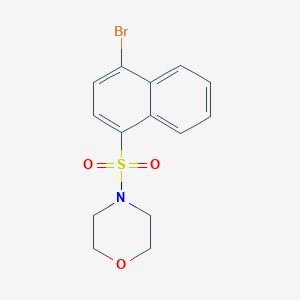
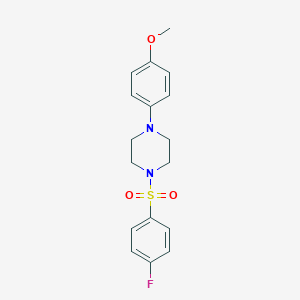
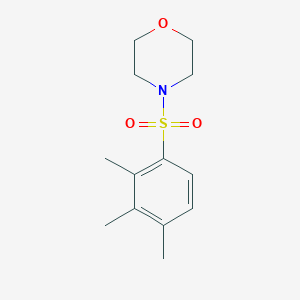
![4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]morpholine](/img/structure/B350382.png)
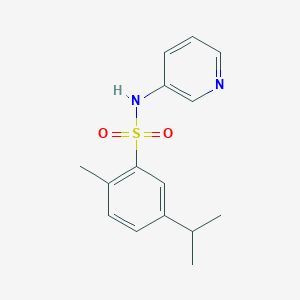
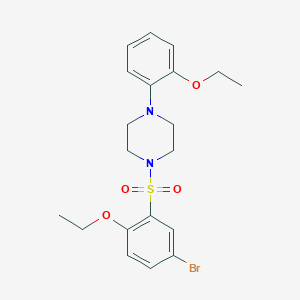
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B350391.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B350418.png)
